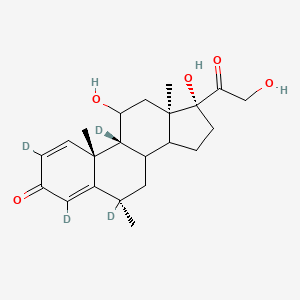

6alpha-Methylprednisolone-D6 (major)

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(6S,9R,10R,13R,17R)-2,4,6,9-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17?,19-,20-,21+,22-/m0/s1/i4D,9D,12D,19D |

InChI Key |

VHRSUDSXCMQTMA-LQRWTYMBSA-N |

Isomeric SMILES |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](CC3[C@]2(C(C[C@@]4(C3CC[C@@]4(C(=O)CO)O)C)O)[2H])([2H])C)C |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Deuterated Steroids

Strategies for Site-Specific Deuterium (B1214612) Incorporation into Steroid Scaffolds

Site-specific incorporation of deuterium is crucial for creating effective labeled standards and for studying specific metabolic pathways. arkat-usa.org The primary strategies involve either direct exchange of hydrogen for deuterium on the steroid backbone or the use of pre-labeled building blocks in a synthetic route.

Hydrogen/Deuterium (H/D) exchange reactions are a direct approach to deuterium labeling. These reactions typically target protons that are rendered acidic by adjacent functional groups, such as carbonyls. arkat-usa.org For corticosteroids, this method is particularly effective for introducing deuterium at positions alpha to ketone groups.

One common method involves base-catalyzed exchange using a deuterium source. For instance, cortisol has been successfully labeled by carrying out an H/D exchange with sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD). nih.gov This approach can be applied to precursors of 6α-Methylprednisolone to introduce deuterium at specific, activated sites on the steroid rings.

Another key strategy is reductive deuteration. This can involve the catalytic addition of deuterium gas (D₂) across a carbon-carbon double bond or the reduction of a carbonyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄). arkat-usa.orgnih.gov For example, a method for preparing [6,7,7-²H₃] steroids utilizes a base exchange in deuterium oxide (D₂O) to label the C-7 position, followed by reduction of a 6-oxo group with sodium borodeuteride to introduce deuterium at the C-6 position. nih.gov

Table 1: Common Catalytic Systems and Reagents for H/D Exchange

| Method | Reagent/Catalyst | Deuterium Source | Target Site Example |

| Base-Catalyzed Exchange | Sodium deuteroxide (NaOD) | Deuterated methanol (MeOD) | Protons alpha to a carbonyl group |

| Catalytic Reduction | Raney Nickel | Deuterium gas (D₂) | Carbon-carbon double bonds |

| Reductive Deuteration | Sodium borodeuteride (NaBD₄) | Sodium borodeuteride (NaBD₄) | Carbonyl groups (ketones) |

An alternative to direct H/D exchange is the use of deuterated reagents as building blocks in a multi-step synthesis. This "bottom-up" approach can provide access to labeled positions that are not amenable to exchange reactions. arkat-usa.org A significant advantage of this strategy is the potential for late-stage incorporation of the isotopic label, which can be economically and synthetically efficient. arkat-usa.org

The introduction of a deuterated methyl group, often referred to as a "magic methyl" group in medicinal chemistry, is a prime example. nih.gov Reagents such as trideuteromethyl iodide (CD₃I) or trideuteromethyl magnesium iodide (CD₃MgI) can be used to install a CD₃ group onto the steroid scaffold during the synthesis of the 6α-methyl group in 6α-Methylprednisolone. nih.gov This ensures that the label is precisely located and has a high isotopic purity.

Synthetic routes can be designed to build a significant portion of the steroid molecule from smaller, isotopically enriched precursors. While potentially lengthy, this method offers unparalleled control over the location and number of deuterium atoms incorporated into the final structure. arkat-usa.org

Innovations in Deuteration Techniques for Steroid Synthesis

Recent advancements have focused on improving the efficiency, selectivity, and environmental sustainability of deuteration processes. These innovations aim to reduce reaction times, minimize the use of expensive deuterated solvents, and enhance isotopic incorporation.

A significant innovation in the field is the application of ultrasound-assisted microcontinuous processes for the selective deuteration of steroid hormones. researchgate.net This technique combines the energy of acoustic cavitation with the efficiency of a microflow system to dramatically accelerate H/D exchange reactions. researchgate.netorganic-chemistry.org

In this process, a solution of the steroid and a catalyst in a deuterated solvent is pumped through a microreactor coil within an ultrasonic bath. The ultrasound generates cavitation bubbles, whose violent collapse creates localized high-pressure and high-temperature microenvironments. organic-chemistry.orgresearchgate.net This intense energy input facilitates the H/D exchange, leading to rapid and highly efficient deuteration with excellent selectivity and near-perfect deuterium incorporation (up to 99%). researchgate.net

A key advantage of this method is its sustainability. The microcontinuous setup allows for the efficient reuse of deuterated solvents through molecular distillation, significantly reducing the cost and waste associated with the process. researchgate.net The technique has been successfully demonstrated for the gram-scale synthesis of various deuterated steroid hormones, preserving their delicate stereochemical configurations. researchgate.net

Table 2: Performance of Ultrasound-Assisted Deuteration of Steroid Hormones

| Parameter | Finding | Reference |

| Selectivity | Up to 98% | researchgate.net |

| Deuterium Incorporation | Up to 99% | researchgate.net |

| Process Type | Microcontinuous Flow | researchgate.net |

| Key Technology | Ultrasound Irradiation | researchgate.net |

| Sustainability Feature | Reuse of deuterated solvents | researchgate.net |

This advanced methodology represents a practical and efficient approach to constructing the deuterated steroid hormones that are in high demand for medical research and drug metabolism studies. researchgate.net

Foundational Role of 6α Methylprednisolone D6 As an Analytical Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry for Glucocorticoid Quantification

Stable isotope dilution (SID) coupled with mass spectrometry is a powerful analytical technique for the accurate quantification of endogenous and exogenous compounds in complex biological matrices. nih.gov The fundamental principle of SID-MS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample prior to any sample processing or analysis. nih.gov In the context of glucocorticoid analysis, 6α-Methylprednisolone-D6 serves as an ideal internal standard for the quantification of methylprednisolone (B1676475).

The key to the success of this technique is that the stable isotope-labeled internal standard is chemically identical to the analyte, differing only in its mass due to the incorporation of heavy isotopes, in this case, deuterium (B1214612). nih.gov This subtle mass difference allows the mass spectrometer to distinguish between the analyte (methylprednisolone) and the internal standard (6α-Methylprednisolone-D6). Because the internal standard is added at the beginning of the analytical workflow, it experiences the same sample preparation losses, chromatographic behavior, and ionization effects as the endogenous analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification. kcasbio.com

The application of SID-MS in glucocorticoid analysis has been demonstrated in various studies. For instance, liquid chromatography-thermospray mass spectrometry (LC-TSP-MS) using isotope dilution has been investigated for the quantitative analysis of several corticosteroids, including prednisolone, in human plasma. nih.gov

Enhancement of Analytical Accuracy and Precision in Bioanalytical Assays

The use of 6α-Methylprednisolone-D6 as an internal standard significantly enhances the accuracy and precision of bioanalytical assays for methylprednisolone. This improvement is primarily achieved through the mitigation of various analytical challenges inherent in complex biological matrices.

Biological samples such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds that can interfere with the analysis of the target analyte. longdom.org These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer's ion source, resulting in significant variability and inaccuracy in quantification. longdom.orgwikipedia.org Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, leading to a reduced analyte signal. longdom.orgwikipedia.org

A stable isotope-labeled internal standard like 6α-Methylprednisolone-D6 is the most effective tool to compensate for these matrix effects. kcasbio.com Since the deuterated internal standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. aptochem.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out, leading to more accurate and reliable results. kcasbio.com While deuterated internal standards are highly effective, it is important to note that in some cases, slight differences in retention time due to the deuterium isotope effect can lead to differential matrix effects, although this is generally a minor concern. myadlm.org

In high-throughput bioanalysis, where a large number of samples are processed, maintaining the robustness and reliability of the analytical method is crucial. The use of a stable isotope-labeled internal standard like 6α-Methylprednisolone-D6 is an essential component of a robust high-throughput bioanalytical method. aptochem.com It provides a measure of control for variability in extraction efficiency, HPLC injection volume, and ionization. aptochem.com

By compensating for these potential sources of error, the internal standard ensures that the quantitative results are consistent and reproducible across a large batch of samples. This increased robustness reduces the likelihood of assay failure and the need for costly and time-consuming reanalysis. The use of deuterated internal standards can also lead to reduced chromatography time, further increasing the throughput of the analytical method. aptochem.com

Application in Analytical Method Development and Validation for Corticosteroid Analysis

The development and validation of robust and reliable analytical methods are critical for the accurate quantification of corticosteroids in various matrices. 6α-Methylprednisolone-D6 plays a vital role in this process. During method development, the internal standard is used to optimize sample preparation procedures, chromatographic separation, and mass spectrometric detection parameters. clearsynth.com

Method validation, performed according to guidelines from regulatory agencies, ensures that the analytical method is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.govwjbphs.com The use of a stable isotope-labeled internal standard is instrumental in demonstrating the accuracy and precision of the method. By spiking known concentrations of the analyte and the internal standard into blank matrix, calibration curves are constructed, and the accuracy and precision of the assay are evaluated. The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated stable isotope-labeled internal standards in their supportive assay validations. kcasbio.com

Utility in Quality Control (QC) Applications Pertaining to Methylprednisolone Production

The quality control of pharmaceutical products is essential to ensure their safety and efficacy. In the production of methylprednisolone, rigorous quality control measures are implemented at various stages, from raw material testing to final product release. nbinno.com Analytical methods employing 6α-Methylprednisolone-D6 as an internal standard can be used for the accurate and precise quantification of methylprednisolone in active pharmaceutical ingredients (APIs) and finished drug products.

Elucidating Metabolic Pathways and Pharmacokinetic Profiles Through 6α Methylprednisolone D6

Tracing Metabolic Fates of Methylprednisolone (B1676475) and Related Analogs in Biological Systems

Stable isotope labeling is a cornerstone of modern metabolic research. By incorporating deuterium (B1214612) atoms, 6α-Methylprednisolone-D6 becomes chemically identical to the parent drug but mass-distinguishable. This property is paramount for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, allowing for the accurate tracing and quantification of methylprednisolone's journey through biological systems. scispace.comresearchgate.net

The biotransformation of methylprednisolone is complex, involving multiple enzymatic reactions primarily in the liver. nih.gov The use of deuterated standards like 6α-Methylprednisolone-D6 is crucial for the confident identification of these metabolic products. In excretion studies, urine samples are analyzed to profile the drug's metabolic fate. Research has successfully identified several key metabolites of methylprednisolone. scispace.com

For instance, studies in equine models have identified metabolites such as 17,21-dihydroxy-6 alpha-methyl-1,4-pregnadiene-3,11,20-trione and hydroxylated versions like 6 alpha-methyl-17,20 beta,21-trihydroxy-1,4-pregnadiene-3,11-dione. nih.gov These compounds are often present as both unconjugated forms and glucuronic acid conjugates. nih.gov Similarly, in humans, hepatic metabolism yields products including 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone. nih.gov The development of sensitive LC-MS/MS methods, which rely on internal standards like 6α-Methylprednisolone-D6 for accuracy, has enabled the identification of a parent compound and numerous urinary metabolites, extending the window of detection for the drug. scispace.com

| Metabolite Name | Biological Matrix | Research Model | Reference |

|---|---|---|---|

| 17,21-dihydroxy-6 alpha-methyl-1,4-pregnadiene-3,11,20-trione | Urine | Equine | nih.gov |

| 6 alpha-methyl-17,20 beta,21-trihydroxy-1,4-pregnadiene-3,11-dione | Urine | Equine | nih.gov |

| 6 alpha-methyl-11 beta,17,20 beta,21-tetrahydroxy-1,4-pregnadien-3-one | Urine | Equine | nih.gov |

| 20-carboxymethylprednisolone | - | Human (Hepatic) | nih.gov |

| 6β-hydroxy-20α-hydroxymethylprednisolone | - | Human (Hepatic) | nih.gov |

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This phenomenon, known as the kinetic isotope effect (KIE), can significantly alter the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. researchgate.netnih.gov By strategically placing deuterium atoms at sites susceptible to metabolism, the metabolic stability of a drug can be enhanced. researchgate.net

This alteration in metabolic rate can lead to "metabolic shunting," where the biotransformation of the drug is redirected down alternative metabolic pathways. researchgate.net If a primary metabolic route is slowed by deuteration, other enzymatic systems may contribute more significantly to the drug's clearance. While specific studies on the metabolic shunting of 6α-Methylprednisolone-D6 are not extensively detailed in the available literature, the principle is a key consideration in the development of deuterated drugs. Understanding the potential for shunting is critical, as it could lead to either reduced formation of undesirable metabolites or increased generation of other active metabolites. researchgate.net A thorough understanding of the enzymes involved in clearance is essential to predict the pharmacokinetic outcome of deuteration. nih.gov

Investigating Drug Disposition and Tissue Distribution Dynamics in Research Models

Understanding how a drug distributes throughout the body is fundamental to its development. Methylprednisolone, like other glucocorticoids, exhibits wide distribution. nih.gov Studies comparing methylprednisolone to other corticosteroids, such as prednisolone, have revealed differences in tissue penetration. For example, research has shown that methylprednisolone is better able to penetrate lung tissues and acini than prednisolone, a finding of significant therapeutic relevance for inflammatory lung diseases. nih.govnih.gov

In these sophisticated pharmacokinetic studies, 6α-Methylprednisolone-D6 plays a vital role. To accurately determine the concentration of unlabeled methylprednisolone in various biological samples—such as plasma, lung tissue, or bronchoalveolar lavage (BAL) fluid—a reliable internal standard is required for the LC-MS/MS analysis. nih.gov 6α-Methylprednisolone-D6 is the ideal candidate, as its physicochemical properties ensure it behaves identically to the analyte during sample extraction and ionization, but its different mass allows for separate detection. This ensures that the quantitative data on drug disposition and tissue distribution are highly accurate and reproducible.

Assessment of Metabolic Stability and Bioavailability Modulations Induced by Deuteration

The impact of deuteration on bioavailability, however, is not always straightforward. While increased metabolic stability might suggest higher systemic exposure, bioavailability is a complex parameter also influenced by absorption and first-pass metabolism. Studies on other deuterated compounds have shown that deuteration does not necessarily alter bioavailability. nih.gov For 6α-Methylprednisolone-D6, its primary role is not as a therapeutic agent itself, but as an analytical tool. Its own metabolic stability and pharmacokinetic profile are important considerations for its use as an internal standard, ensuring it persists throughout the analytical process to provide reliable quantification of the non-deuterated parent drug.

Contributions to Comprehensive Target and Untargeted Metabolomics Analysis of Steroids

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on high-fidelity analytical techniques like LC-MS/MS. In this context, stable isotope-labeled internal standards are essential for achieving accurate and precise quantification. researchgate.net 6α-Methylprednisolone-D6 is an exemplary internal standard for both targeted and untargeted metabolomics studies involving steroids.

In targeted analyses, researchers quantify a predefined set of molecules. For example, when measuring methylprednisolone levels in patient samples, a known amount of 6α-Methylprednisolone-D6 is added to each sample at the beginning of the workflow. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and accurately determine the concentration of methylprednisolone, correcting for any sample loss during preparation or variations in instrument response. researchgate.net

In untargeted metabolomics, the goal is to measure as many metabolites as possible to identify novel biomarkers or metabolic perturbations. Even in this exploratory context, a suite of stable isotope-labeled standards, including compounds like 6α-Methylprednisolone-D6, is crucial for quality control, assessing instrument performance, and aiding in the tentative identification of unknown compounds based on retention time and mass spectral characteristics. This ensures the data generated is robust and reliable for downstream statistical analysis and biological interpretation.

Mechanistic Investigations Facilitated by 6α Methylprednisolone D6 in Chemical and Biological Systems

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction if the bond to the isotope is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone in the study of reaction mechanisms. The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, thus requiring more energy to be cleaved.

In the context of 6α-methylprednisolone metabolism, deuteration at specific positions can help to identify the sites of metabolic attack and the enzymes involved. The metabolism of glucocorticoids is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These enzymes often catalyze hydroxylation reactions, which involve the cleavage of a C-H bond.

Table 1: Theoretical Impact of Deuteration on Reaction Rates

| Reaction Type | C-H Bond Cleavage in Rate-Determining Step | Expected KIE (kH/kD) | Implication for 6α-Methylprednisolone-D6 |

| Metabolic Hydroxylation | Yes | > 1 (typically 2-10) | Slower metabolism at the deuterated site |

| Receptor Binding | No | ≈ 1 | Binding affinity should be unaffected |

| Non-Covalent Interactions | No | ≈ 1 | Similar physical and chemical properties |

By comparing the rate of metabolism of 6α-methylprednisolone with that of 6α-Methylprednisolone-D6, researchers can determine if the deuterated positions are involved in the rate-limiting step of a particular metabolic pathway. A significant KIE (a slower rate of metabolism for the deuterated compound) would strongly suggest that the C-H bond at that position is cleaved during the metabolic process. This information is crucial for understanding the biotransformation of the drug, predicting potential drug-drug interactions, and designing new analogs with improved pharmacokinetic profiles. For instance, if a specific metabolic pathway leads to rapid inactivation or the formation of toxic metabolites, deuteration at the vulnerable site could slow down this process, enhancing the drug's efficacy and safety.

Probing Enzyme-Substrate Interactions and Reaction Rate Determination

The use of isotopically labeled compounds is central to modern analytical techniques, particularly those involving mass spectrometry. 6α-Methylprednisolone-D6 serves as an excellent internal standard for the accurate quantification of 6α-methylprednisolone in complex biological matrices such as plasma, urine, and tissue homogenates.

In quantitative assays, a known amount of the deuterated standard is added to the sample at an early stage of preparation. Since 6α-Methylprednisolone-D6 is chemically identical to the non-labeled analyte, it co-elutes in liquid chromatography (LC) and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z). This allows for the precise determination of the analyte's concentration by measuring the ratio of the signal intensity of the analyte to that of the internal standard, which corrects for sample loss during preparation and variations in instrument response.

Table 2: Application of 6α-Methylprednisolone-D6 in LC-MS/MS Analysis

| Parameter | Description | Role of 6α-Methylprednisolone-D6 |

| Analyte | 6α-Methylprednisolone | The compound to be quantified. |

| Internal Standard | 6α-Methylprednisolone-D6 | Added at a known concentration to correct for variability. |

| Detection | Tandem Mass Spectrometry (MS/MS) | The parent ions of both the analyte and the internal standard are selected and fragmented to produce specific product ions for highly selective detection. |

| Quantification | Ratio of Analyte to Internal Standard Peak Area | Provides accurate and precise measurement of the analyte concentration. |

This high degree of accuracy is essential for determining the rates of enzymatic reactions. By incubating 6α-methylprednisolone with enzymes (e.g., liver microsomes containing CYP enzymes) and measuring the depletion of the substrate or the formation of metabolites over time using 6α-Methylprednisolone-D6 as an internal standard, researchers can calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide fundamental insights into the efficiency and capacity of the enzyme to metabolize the drug, which is critical for understanding its pharmacokinetics.

Understanding the Molecular and Cellular Mechanisms Governed by Steroid Hormones

Glucocorticoids like 6α-methylprednisolone exert their effects by binding to the glucocorticoid receptor (GR), a protein that acts as a ligand-dependent transcription factor. The binding of the steroid to the GR's ligand-binding domain (LBD) induces a conformational change in the receptor. This change facilitates its translocation to the nucleus, where it can modulate the expression of target genes.

While deuteration is not expected to significantly alter the binding affinity of 6α-methylprednisolone to the GR, the availability of a stable isotope-labeled version of the ligand is invaluable for certain biophysical techniques used to study these interactions. For example, in hydrogen/deuterium exchange mass spectrometry (HXMS), the exchange of backbone amide hydrogens with deuterium in the solvent is used to probe the conformation and dynamics of proteins.

Table 3: Potential Applications of 6α-Methylprednisolone-D6 in Studying Glucocorticoid Receptor Interactions

| Technique | Principle | Potential Role of 6α-Methylprednisolone-D6 |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HXMS) | Measures the rate of deuterium uptake by the protein backbone, which is dependent on solvent accessibility and hydrogen bonding. | While not directly deuterated on the exchangeable protons, its use in conjunction with this technique can help to stabilize specific receptor conformations for analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study the structure and dynamics of the ligand-receptor complex in solution. | The deuterium label can provide specific NMR signals or be used to simplify complex spectra, aiding in the structural determination of the bound ligand. |

| Quantitative Mass Spectrometry-based Proteomics | To study changes in the proteome of cells in response to glucocorticoid treatment. | As a precise internal standard for quantifying the parent compound in cellular uptake and efflux studies, which are crucial for understanding the cellular concentration available for receptor binding. |

By comparing the deuterium exchange patterns of the GR in its unbound state versus when it is bound to 6α-methylprednisolone, researchers can identify the specific regions of the receptor that become more or less dynamic upon ligand binding. This provides a detailed map of the conformational changes that are critical for receptor activation and subsequent downstream signaling. Although in HXMS the deuterium is typically in the solvent, the use of a deuterated ligand can be advantageous in specialized NMR experiments to probe the ligand's conformation when bound to the receptor. Furthermore, the ability to accurately measure intracellular concentrations of the drug using 6α-Methylprednisolone-D6 as an internal standard is fundamental to correlating receptor occupancy with the downstream cellular response, thereby providing a more complete picture of the molecular and cellular mechanisms of steroid hormone action.

Advanced Spectroscopic Applications and Structural Characterization Utilizing 6α Methylprednisolone D6

Enhancing Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

The structural complexity of steroids like 6α-Methylprednisolone results in highly complex proton (¹H) NMR spectra. Signals from the numerous protons on the steroid skeleton often overlap, and intricate spin-spin coupling patterns can make unambiguous signal assignment and complete structural verification challenging. The strategic incorporation of deuterium (B1214612) atoms, as in 6α-Methylprednisolone-D6, is a well-established technique to simplify these complex spectra and facilitate detailed characterization.

Deuterium (²H) has a nuclear spin of 1 and a much smaller magnetic dipole moment compared to hydrogen (¹H), which has a spin of 1/2. Consequently, deuterium signals are not observed in a standard ¹H NMR spectrum. The primary applications of 6α-Methylprednisolone-D6 in NMR include:

Spectral Simplification: By replacing specific protons with deuterium atoms, the corresponding signals disappear from the ¹H NMR spectrum. This selective "silencing" of signals helps to reduce spectral crowding and allows for the clearer observation of remaining proton resonances.

Deciphering Coupling Patterns: A key benefit of isotopic labeling is the simplification of spin-spin coupling. Since deuterium does not couple with protons in the same way protons couple with each other, the multiplicity of signals from protons adjacent to the deuterated positions is reduced. For example, a doublet of doublets might collapse into a simple doublet, or a complex multiplet might resolve into a more interpretable pattern. This simplification is crucial for accurately determining coupling constants (J-values), which provide valuable information about dihedral angles and molecular conformation.

Unambiguous Signal Assignment: Comparing the ¹H NMR spectrum of unlabeled 6α-Methylprednisolone with that of 6α-Methylprednisolone-D6 allows for the definitive assignment of protons at or near the sites of deuteration. The absence or simplification of specific signals in the D6-analog's spectrum provides direct evidence for their location in the molecular structure.

²H NMR Spectroscopy: While deuterium is "invisible" in ¹H NMR, it can be observed directly using ²H NMR spectroscopy. This technique can be used to confirm the successful and specific incorporation of deuterium into the molecule. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the deuterated sites.

The table below illustrates the hypothetical effect of deuteration on the ¹H NMR signals of protons adjacent to the labeled positions in 6α-Methylprednisolone-D6.

| Proton(s) of Interest | Original Signal Multiplicity (in 6α-Methylprednisolone) | Expected Signal Multiplicity (in 6α-Methylprednisolone-D6) | Rationale for Change |

| Proton adjacent to a -CDH- group | Doublet of doublets | Doublet | Coupling to the deuterium is negligible, removing one set of splitting. |

| Proton adjacent to a -CD₂- group | Triplet | Singlet | Coupling to both deuterium atoms is removed. |

| Proton on a carbon adjacent to a deuterated methyl (-CD₃) group | Quartet | Singlet | The three neighboring deuterium atoms do not cause splitting. |

This table is illustrative. Actual multiplicities depend on the specific location of the deuterium labels and the coupling networks in the molecule.

Optimizing Mass Spectrometry (MS) Techniques for Analysis of Complex Biological Matrices

In mass spectrometry, particularly for quantitative analysis, 6α-Methylprednisolone-D6 is invaluable as an internal standard (IS). The ideal internal standard has physicochemical properties nearly identical to the analyte of interest but is clearly distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as 6α-Methylprednisolone-D6, are considered the "gold standard" for this purpose. They exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte, but have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms. This co-elution and similar behavior allow the SIL-IS to accurately correct for variations during sample preparation and analysis, including extraction losses and matrix-induced ion suppression or enhancement.

Hyphenated techniques like LC-MS/MS and GC-MS are the preferred methods for the sensitive and specific quantification of steroids in complex biological matrices such as plasma, urine, and serum. The development of robust and reliable methods for 6α-Methylprednisolone relies heavily on the use of 6α-Methylprednisolone-D6 as an internal standard.

In a typical quantitative workflow, a known amount of 6α-Methylprednisolone-D6 is added to the biological sample before any extraction or clean-up steps. Both the analyte (6α-Methylprednisolone) and the IS (6α-Methylprednisolone-D6) are then co-extracted and analyzed in the same run. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the IS, a technique known as Multiple Reaction Monitoring (MRM). Because the IS experiences the same procedural variations as the analyte, the ratio of the analyte's peak area to the IS's peak area provides a normalized signal. This ratio is used to calculate the concentration of the analyte, ensuring high precision and accuracy even with sample-to-sample variations.

For GC-MS analysis, steroids often require a derivatization step to increase their volatility and thermal stability. 6α-Methylprednisolone-D6 undergoes the same derivatization reaction as the unlabeled compound, ensuring it accurately reflects any variability in the reaction efficiency.

The following table summarizes typical parameters used in LC-MS/MS and GC-MS methods for the analysis of corticosteroids like 6α-Methylprednisolone, employing a deuterated internal standard.

| Parameter | LC-MS/MS | GC-MS |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). | LLE or SPE, followed by chemical derivatization (e.g., silylation). |

| Internal Standard | 6α-Methylprednisolone-D6 (or other deuterated analog) added before extraction. | 6α-Methylprednisolone-D6 (or other deuterated analog) added before extraction. |

| Chromatography | Reversed-phase column (e.g., C18). | Capillary column (e.g., HP-1, Rxi-1ms). |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. | Electron Ionization (EI). |

| MS Detection | Triple Quadrupole (QqQ) Mass Spectrometer. | Quadrupole or High-Resolution Mass Spectrometer. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM). | Selected Ion Monitoring (SIM) or Full Scan. |

| Quantification | Ratio of analyte MRM transition peak area to internal standard MRM transition peak area. | Ratio of analyte characteristic ion peak area to internal standard characteristic ion peak area. |

Beyond quantification, 6α-Methylprednisolone-D6 plays a crucial role in ensuring mass accuracy in high-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) instruments. HRMS provides highly precise mass measurements, which are used to determine the elemental composition of an analyte and confidently confirm its identity. However, the mass accuracy of these instruments can drift slightly over the course of an analysis due to environmental fluctuations or space charge effects.

To correct for this, an internal calibrant or "lock mass" can be used. A lock mass is a compound of a known, exact m/z that is present during the analysis. The instrument's software uses the signal of this known ion to perform real-time, scan-by-scan recalibration of the mass scale.

When analyzing 6α-Methylprednisolone, its deuterated analog, 6α-Methylprednisolone-D6, is an ideal internal calibrant. It co-elutes with the analyte, ensuring that it is present in the mass spectrometer at the same time. The instrument can use the known, theoretical exact mass of the 6α-Methylprednisolone-D6 ion to correct any deviation in the measured mass of the co-eluting 6α-Methylprednisolone. This internal calibration allows for routine sub-ppm (parts-per-million) mass accuracy, providing a very high degree of confidence in the identification and structural confirmation of the analyte.

The table below details the theoretical exact masses for 6α-Methylprednisolone and its D6 variant, illustrating their use in accurate mass measurement.

| Compound | Chemical Formula | Isotopic Composition | Theoretical Exact Mass (Da) |

| 6α-Methylprednisolone | C₂₂H₃₀O₅ | ¹²C₂₂, ¹H₃₀, ¹⁶O₅ | 374.20932 |

| 6α-Methylprednisolone-D6 | C₂₂H₂₄D₆O₅ | ¹²C₂₂, ¹H₂₄, ²H₆, ¹⁶O₅ | 380.24697 |

In an HRMS experiment, if the measured mass of the D6 compound is 380.24757 Da (a deviation of +1.6 ppm), the instrument software applies a correction factor to all ions in that scan, ensuring the reported mass for the unlabeled analyte is adjusted for the same deviation, thereby improving its mass accuracy.

Future Perspectives and Emerging Research Avenues for 6α Methylprednisolone D6

Integration with Systems Biology Approaches for Comprehensive Metabolic Flux Analysis

The advent of systems biology has shifted the focus of biomedical research from single-entity analysis to understanding the complex interplay of molecules within a biological system. Metabolic flux analysis, a cornerstone of systems biology, aims to quantify the rates of metabolic reactions, offering a dynamic view of cellular activity that static metabolite concentrations cannot provide. nih.gov In this context, 6α-Methylprednisolone-D6 serves as a powerful tool.

Stable isotope tracers are fundamental to metabolic flux analysis, allowing researchers to track the movement of atoms through metabolic pathways. nih.gov By introducing 6α-Methylprednisolone-D6 into a biological system, scientists can precisely trace the biotransformation of the parent compound, methylprednisolone (B1676475). This allows for the accurate quantification of its metabolic fate, distinguishing between the administered compound and its endogenously produced metabolites. This is particularly crucial in steroid metabolism, where pathways are complex and interconnected.

The integration of data from tracer studies using 6α-Methylprednisolone-D6 with computational models allows for a comprehensive mapping of steroid metabolic networks. embopress.org This approach can elucidate how diseases or other drugs affect the metabolic pathways of corticosteroids. For instance, global metabolic profiling, or metabolomics, has been used to identify biomarkers for the metabolic effects of prednisolone, a related glucocorticoid. d-nb.info Using a deuterated tracer like 6α-Methylprednisolone-D6 enhances the accuracy of such studies, providing cleaner data for models that predict metabolic flux and drug-induced perturbations in the steroidome.

Table 1: Applications of 6α-Methylprednisolone-D6 in Metabolic Flux Analysis

| Research Application | Role of 6α-Methylprednisolone-D6 | Expected Outcome |

|---|---|---|

| Pharmacokinetic Modeling | Serves as a tracer to follow the absorption, distribution, metabolism, and excretion (ADME) of methylprednisolone. | More accurate pharmacokinetic models by differentiating the tracer from endogenous compounds. |

| Metabolite Identification | Acts as a stable isotope label to help identify novel or previously uncharacterized metabolites of methylprednisolone. | Elucidation of complete metabolic pathways and potential bioactive metabolites. |

| Drug-Drug Interaction Studies | Used to quantify changes in methylprednisolone metabolism in the presence of other drugs. | Understanding of enzymatic inhibition or induction affecting corticosteroid clearance. |

| Disease Pathophysiology | Helps investigate alterations in steroid metabolism in various disease states. | Identification of disease-specific metabolic signatures and potential therapeutic targets. |

Potential for Informing Novel Deuterated Drug Development and Pharmacological Optimization

The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), is an increasingly important strategy in drug development. nih.gov This modification can significantly alter a drug's metabolic profile, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are crucial for drug metabolism. alfa-chemistry.comresearchgate.net

Research utilizing 6α-Methylprednisolone-D6 can provide critical insights for the development of new, improved deuterated corticosteroids. By comparing the metabolic fate and pharmacokinetic profile of 6α-Methylprednisolone-D6 to its non-deuterated counterpart, researchers can pinpoint sites of metabolic activity. This information is invaluable for designing next-generation deuterated drugs with optimized properties, such as:

Reduced Metabolic Rate: Slowing down metabolism can prolong the drug's half-life. bioscientia.de

Improved Pharmacokinetic Profile: This can lead to more consistent drug exposure and potentially allow for less frequent dosing. drugdiscoverytoday.com

Decreased Formation of Reactive Metabolites: Altering metabolic pathways could reduce the production of toxic or undesirable metabolites. nih.gov

The success of approved deuterated drugs like deutetrabenazine, which offers a better pharmacokinetic profile than its non-deuterated version, highlights the potential of this approach. nih.govbioscientia.de Studies with 6α-Methylprednisolone-D6 can serve as a blueprint for "precision deuteration," where deuterium is placed at specific molecular positions to achieve a desired pharmacological effect. nih.gov This could lead to the development of novel corticosteroids with enhanced efficacy or a more favorable side-effect profile.

Table 2: Potential Pharmacological Optimizations Through Deuteration Informed by 6α-Methylprednisolone-D6 Studies

| Pharmacological Parameter | Mechanism via Deuteration | Potential Clinical Benefit |

|---|---|---|

| Increased Half-Life | Decreased rate of enzymatic degradation at deuterated sites. | Reduced dosing frequency, improved patient adherence. |

| Reduced Peak-to-Trough Fluctuations | More stable plasma concentrations due to slower clearance. | Consistent therapeutic effect, potentially fewer side effects. |

| Altered Metabolite Profile | Shifting metabolic pathways away from the formation of certain metabolites. | Avoidance of toxic metabolites or active metabolites with undesirable effects. |

| Enhanced Target Selectivity | Potentially avoiding the formation of non-selective metabolites. nih.gov | Improved therapeutic window and safety profile. |

Advancements in Analytical Methodologies for Complex Steroidomics and Steroid Metabolism Research

Steroidomics, the comprehensive analysis of steroids and their metabolites in a biological system, presents significant analytical challenges. Steroids exist in low concentrations, have numerous structurally similar isomers, and are part of complex biological matrices. nih.gov Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are essential for accurate quantification. nih.govnih.gov

In this analytical landscape, 6α-Methylprednisolone-D6 is indispensable as an internal standard. The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but is mass-shifted, which is precisely the characteristic of a stable isotope-labeled compound. nih.gov Its use corrects for variations in sample preparation, extraction recovery, and instrument response, thereby dramatically improving the accuracy, precision, and reliability of quantification. nih.gov

The evolution of analytical instrumentation continues to push the boundaries of detection. High-resolution mass spectrometry (HRMS) and multi-dimensional chromatography techniques offer unprecedented sensitivity and specificity for steroid analysis. researchgate.netmdpi.com As these technologies advance, the need for high-purity, well-characterized internal standards like 6α-Methylprednisolone-D6 becomes even more critical. Future research will likely see its application in:

Ultra-sensitive quantification: Detecting minute concentrations of methylprednisolone in challenging matrices like dried blood spots or micro-samples. researchgate.net

Metabolite profiling: Aiding in the confident identification and quantification of a wide array of methylprednisolone metabolites in untargeted steroidomics studies.

Isotope ratio mass spectrometry: A novel approach has been proposed that involves administering deuterated steroids to identify all respective urinary metabolites, which can be a powerful tool in metabolism and anti-doping research. nih.gov

Table 3: Role of 6α-Methylprednisolone-D6 in Advanced Analytical Techniques

| Analytical Technique | Function of 6α-Methylprednisolone-D6 | Advantage in Steroidomics |

|---|---|---|

| LC-MS/MS | Internal standard for quantification. | High accuracy and precision by correcting for matrix effects and instrument variability. |

| GC-MS | Internal standard, often after derivatization. | Reliable quantification of volatile steroid derivatives. |

| High-Resolution Mass Spectrometry (HRMS) | Internal standard and mass calibrant. | Confident identification of metabolites through accurate mass measurement. |

| Isotope Dilution Mass Spectrometry | Primary reference standard for definitive quantification. | Considered a "gold standard" method for achieving the highest level of accuracy. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 6α-Methylprednisolone-D6 (major)?

- Methodological Answer : Synthesis typically involves deuteration at the 6α position using catalytic hydrogenation or isotope exchange protocols. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D-COSY for structural elucidation) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and molecular identity. Ensure measurements adhere to the precision guidelines for instrumentation (e.g., reporting NMR shifts to two decimal places) . For reproducibility, document reaction conditions (temperature, solvent, catalyst) in triplicate to account for variability .

Q. Which analytical techniques are optimal for quantifying 6α-Methylprednisolone-D6 (major) in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for quantification due to its specificity and sensitivity. Calibration curves should span 3–4 orders of magnitude, with back-calculated concentrations within ±15% of nominal values (except ±20% at the lower limit of quantification). Validate parameters per ICH guidelines: accuracy (85–115%), precision (RSD ≤15%), and matrix effects (ion suppression/enhancement ≤25%) .

Advanced Research Questions

Q. How do isotopic effects (D6 labeling) influence the pharmacokinetic and metabolic stability of 6α-Methylprednisolone-D6 (major) compared to its non-deuterated analog?

- Methodological Answer : Conduct comparative in vitro metabolism studies using liver microsomes or hepatocytes. Monitor deuterium kinetic isotope effects (KIE) by measuring metabolic half-life () and intrinsic clearance (). Use ANOVA to statistically compare differences between deuterated and non-deuterated forms, ensuring sample sizes () account for biological variability. For in vivo studies, employ crossover designs in animal models to control for inter-subject variability .

Q. How can researchers resolve contradictions in experimental data regarding the glucocorticoid receptor binding affinity of 6α-Methylprednisolone-D6 (major)?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., receptor source, buffer pH, temperature). Use radioligand binding assays (e.g., -dexamethasone displacement) with triplicate technical replicates. Apply Bland-Altman analysis to assess systematic bias between datasets. If inconsistencies persist, validate findings using orthogonal methods like surface plasmon resonance (SPR) or computational docking simulations .

Q. What strategies ensure the stability of 6α-Methylprednisolone-D6 (major) under varying storage and experimental conditions?

- Methodological Answer : Perform forced degradation studies under ICH Q1A guidelines: expose the compound to heat (40–60°C), humidity (75% RH), light (1.2 million lux hours), and acidic/alkaline conditions. Monitor degradation via LC-UV and LC-MS, quantifying impurities against acceptance thresholds (e.g., ≤0.5% for unknown degradants). Use Arrhenius equation modeling to predict shelf-life at recommended storage temperatures (2–8°C) .

Q. What role does 6α-Methylprednisolone-D6 (major) play in elucidating endogenous glucocorticoid metabolic pathways?

- Methodological Answer : Employ tracer studies with - or -labeled analogs in combination with 6α-Methylprednisolone-D6 to map metabolic flux. Use stable isotope-resolved metabolomics (SIRM) via LC-MS or GC-MS to track incorporation into downstream metabolites (e.g., cortisol, cortisone). Pair with kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme activities in target tissues .

Methodological Considerations for Data Interpretation

- Handling Contradictions : When conflicting data arise, apply triangulation by cross-validating results with multiple analytical techniques (e.g., NMR, X-ray crystallography) and independent replication across labs .

- Statistical Rigor : Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) to reduce Type I errors .

- Ethical Reporting : Disclose all experimental parameters (e.g., batch numbers, solvent purity) to ensure reproducibility, aligning with recommendations from pharmaceutical research guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.